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Compound of Interest

Compound Name: 2,6-Difluorophenol

Cat. No.: B125437 Get Quote

Introduction

2,6-Difluorophenol is a fluorinated aromatic compound of significant interest in the fields of

medicinal chemistry, materials science, and drug development. Its unique electronic properties,

stemming from the presence of two electronegative fluorine atoms ortho to the hydroxyl group,

make it a valuable building block in the synthesis of novel compounds. A thorough

understanding of its spectroscopic characteristics is paramount for its identification,

characterization, and quality control. This technical guide provides an in-depth overview of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,6-
Difluorophenol, complete with detailed experimental protocols and a workflow for

spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for 2,6-Difluorophenol.

¹H NMR Data
The ¹H NMR spectrum of 2,6-Difluorophenol was recorded on a 400 MHz instrument in

deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

~6.91 m - H3, H4, H5

5.45 s (br) - -OH

Note: The aromatic protons (H3, H4, and H5) appear as a complex multiplet due to proton-

proton and proton-fluorine couplings.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to

the influence of the fluorine substituents, the chemical shifts of the aromatic carbons are

significantly affected.

Chemical Shift (ppm) Assignment

153.4 (dd, J=243.9, 8.6 Hz) C2, C6

139.1 (t, J=13.8 Hz) C1

124.9 (t, J=10.1 Hz) C4

111.8 (dd, J=19.2, 5.2 Hz) C3, C5

Note: The chemical shifts and coupling constants are predicted values and may vary slightly

based on experimental conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 2,6-Difluorophenol exhibits

characteristic absorption bands corresponding to the O-H, C-H, C=C, and C-F bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

~3550 Strong, Broad
O-H stretch (Hydrogen-

bonded)

~3080 Medium Aromatic C-H stretch

~1630 Strong Aromatic C=C stretch

~1500 Strong Aromatic C=C stretch

~1250 Strong C-O stretch

~1050 Strong C-F stretch

Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight and elemental

composition of a compound, as well as to elucidate its structure by analyzing its fragmentation

pattern. The mass spectrum of 2,6-Difluorophenol was obtained by electron ionization (EI).

m/z Relative Intensity (%) Assignment

130 100 [M]⁺ (Molecular Ion)

110 30 [M-HF]⁺

82 62 [M-CO-F]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2,6-Difluorophenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b125437?utm_src=pdf-body
https://www.benchchem.com/product/b125437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.98 s

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

Place a small amount of solid 2,6-Difluorophenol onto the center of the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters (FTIR-ATR):

Spectrometer: Fourier Transform Infrared Spectrometer

Accessory: ATR with a diamond crystal

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a 1 mg/mL stock solution of 2,6-Difluorophenol in dichloromethane.

Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.

Instrument Parameters (Gas Chromatography):

GC System: Agilent 7890B or equivalent

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Inlet Temperature: 250°C
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Injection Volume: 1 µL (splitless mode)

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold

for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Instrument Parameters (Mass Spectrometer):

MS System: Agilent 5977A or equivalent

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230°C

Quadrupole Temperature: 150°C

Mass Range: m/z 40-400

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,6-Difluorophenol.
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General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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